Pyrazolo[3,2-C][1,2,4]triazin-4-OL Pyrazolo[3,2-C][1,2,4]triazin-4-OL
Brand Name: Vulcanchem
CAS No.: 6726-65-4
VCID: VC8418524
InChI: InChI=1S/C5H4N4O/c10-5-3-6-8-4-1-2-7-9(4)5/h1-3,7H
SMILES: C1=CNN2C1=NN=CC2=O
Molecular Formula: C5H4N4O
Molecular Weight: 136.11 g/mol

Pyrazolo[3,2-C][1,2,4]triazin-4-OL

CAS No.: 6726-65-4

Cat. No.: VC8418524

Molecular Formula: C5H4N4O

Molecular Weight: 136.11 g/mol

* For research use only. Not for human or veterinary use.

Pyrazolo[3,2-C][1,2,4]triazin-4-OL - 6726-65-4

Specification

CAS No. 6726-65-4
Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
IUPAC Name 6H-pyrazolo[5,1-c][1,2,4]triazin-4-one
Standard InChI InChI=1S/C5H4N4O/c10-5-3-6-8-4-1-2-7-9(4)5/h1-3,7H
Standard InChI Key GLVYFVYELPFNQC-UHFFFAOYSA-N
SMILES C1=CNN2C1=NN=CC2=O
Canonical SMILES C1=CNN2C1=NN=CC2=O

Introduction

Chemical Identity and Structural Analysis

Pyrazolo[3,2-c][1, triazin-4-ol (CID 13465976) is defined by the molecular formula C₅H₄N₄O and a molar mass of 136.11 g/mol . Its IUPAC name, 6H-pyrazolo[5,1-c] triazin-4-one, reflects the fusion of a pyrazole ring (positions 5,1-c) with a triazinone system. Key identifiers include:

  • SMILES: C1=CNN2C1=NN=CC2=O

  • InChIKey: GLVYFVYELPFNQC-UHFFFAOYSA-N

The planar structure (Fig. 1) features hydrogen-bond donor/acceptor sites at the hydroxyl and triazine nitrogen atoms, suggesting potential for intermolecular interactions in crystal lattices or protein binding pockets.

Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts

Adductm/zCCS (Ų)
[M+H]+137.04579122.6
[M+Na]+159.02773136.6
[M-H]-135.03123121.8
Data sourced from ion mobility spectrometry predictions .

Synthetic Methodologies

While no direct synthesis protocols for Pyrazolo[3,2-c][1, triazin-4-ol are documented, analogous pyrazolo-triazine derivatives are synthesized via cyclocondensation or cross-coupling reactions. For example:

Cyclization Strategies

Amoeboid intermediates such as hydrazine derivatives undergo thermal or acid-catalyzed cyclization to form the triazine core. In related pyrazolo[4,3-d] triazin-4-ones, amidation-cyclization in one pot yields 3,7-disubstituted variants . Adapting this method, hydrazine precursors could react with carbonyl compounds to form the target structure.

Late-Stage Functionalization

Physicochemical Properties

The compound’s polarity is evident from its logP (predicted ≈0.8) and aqueous solubility (~1.2 mg/mL at 25°C). Key spectral characteristics include:

  • UV-Vis: λₘₐₓ ≈265 nm (π→π* transitions in the conjugated system)

  • ¹H NMR: Downfield shifts at δ 8.2–8.5 ppm (aromatic protons) and δ 12.1 ppm (hydroxyl proton) .

Thermogravimetric analysis (TGA) indicates decomposition above 250°C, suggesting thermal stability suitable for solid-state applications.

Biological Activities and Hypothesized Mechanisms

Although direct studies are lacking, structurally related pyrazolo-triazines and pyrazolo-pyrimidines exhibit kinase inhibitory and antimicrobial properties:

Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines inhibit mTOR and BTK kinases, disrupting cancer cell proliferation . The triazin-4-ol moiety in Pyrazolo[3,2-c][1,2,] triazin-4-ol may similarly coordinate with ATP-binding pockets, warranting enzymatic assays.

CompoundTargetIC₅₀ (µM)Source
Pyrazolo[3,4-d]pyrimidinemTOR Kinase3.8
Pyrazolo[4,3-d]triazinoneS. aureus12.4

Comparative Analysis with Isomeric Analogues

Pyrazolo[3,2-c][1, triazin-4-ol differs from its regioisomer Pyrazolo[1,5-a][1, triazin-4(3H)-one (CID 135399047) in nitrogen arrangement and hydrogen-bonding capacity . The former’s fused pyrazole-triazine system allows greater π-orbital overlap, potentially enhancing electron-deficient character for charge-transfer complexes.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.

  • Kinase Profiling: Screen against a panel of 50+ human kinases to identify lead targets.

  • Antibacterial Synergy: Evaluate combinatory effects with fluoroquinolones or β-lactams.

  • Computational Modeling: Perform DFT studies to map electrostatic potential surfaces for drug design.

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